6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core with a methyl group at the 6-position and a 2-methylpropyl group at the 1-position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include:
Reagents: β-phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: Reaction temperatures can range from room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst
Substitution: Reagents such as alkyl halides for alkylation or acyl chlorides for acylation under basic or acidic conditions
Major Products Formed
Oxidation: Isoquinoline derivatives
Reduction: More saturated tetrahydroisoquinoline derivatives
Substitution: Various substituted tetrahydroisoquinoline compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neuroprotective agent and its role in modulating neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, including Parkinson’s disease and depression.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes involved in neurotransmitter synthesis and degradation, and ion channels.
Pathways Involved: It can modulate signaling pathways related to dopamine, serotonin, and other neurotransmitters, potentially leading to neuroprotective and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and 2-methylpropyl substitutions.
6-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 6-position.
Uniqueness
6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methyl group at the 6-position and the 2-methylpropyl group at the 1-position. These substitutions can significantly influence its chemical reactivity, biological activity, and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
6-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-10(2)8-14-13-5-4-11(3)9-12(13)6-7-15-14/h4-5,9-10,14-15H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDOVFNCLKDCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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